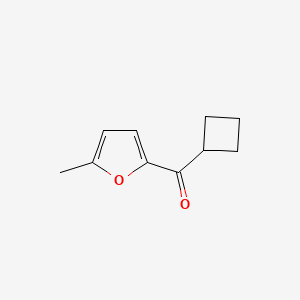
2-Cyclobutanecarbonyl-5-methylfuran
Übersicht
Beschreibung
2-Cyclobutanecarbonyl-5-methylfuran is a chemical compound with the IUPAC name cyclobutyl (5-methyl-2-furyl)methanone . It has a molecular weight of 164.2 and is typically in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12O2/c1-7-5-6-9(12-7)10(11)8-3-2-4-8/h5-6,8H,2-4H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
2-Cyclobutanecarbonyl-5-methylfuran and its derivatives are often used in the synthesis of various organic compounds. For instance, 2-methylfurans can be efficiently synthesized through the catalyzed cyclization of 1-alkyn-5-ones, highlighting the role of catalysts like mercuric triflate in organic synthesis under mild reaction conditions (Imagawa et al., 2004). Additionally, cyclobutane-fused dihydropyrans and methylenetetrahydrofurans, core structures found in many natural products, are prepared from common alkynylcyclobutane precursors, demonstrating the diversity in synthesizing heterocyclic compounds (Garre et al., 2019).
Biofuels and Renewable Energy
This compound derivatives are notable in renewable energy research, particularly in the synthesis of biofuels. A study by Li et al. (2014) showcased the conversion of lignocellulose-derived 2-methylfuran (2-MF) and cyclopentanone into diesel or jet fuel range branched alkanes and cycloalkanes, emphasizing the potential of 2-MF in the production of renewable fuels (Li et al., 2014).
Environmental and Atmospheric Studies
The degradation and atmospheric reactions of alkylfurans, including compounds like 2-methylfuran, are crucial for understanding environmental chemistry. Research by Villanueva et al. (2009) delved into the products of chlorine atom reactions with alkylfurans, shedding light on atmospheric chemistry and the oxidation mechanisms of heterocyclic aromatic compounds (Villanueva et al., 2009).
Chemical Engineering and Process Optimization
The compound and its related furanic compounds are also relevant in chemical engineering, where they are used in catalytic processes and reaction optimization. For example, a study by Liu et al. (2020) discussed the one-pot conversion of furfural into 2-methyltetrahydrofuran over non-precious metal catalysts, illustrating the efficiency of certain catalysts in biomass conversion processes (Liu et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
cyclobutyl-(5-methylfuran-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-5-6-9(12-7)10(11)8-3-2-4-8/h5-6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPCACCHTNFSIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Prop-2-en-1-yl)cyclopentyl]methanol](/img/structure/B1453540.png)
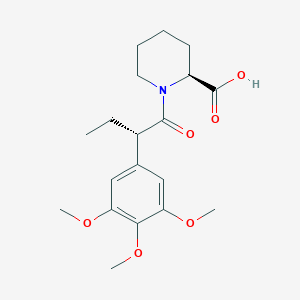
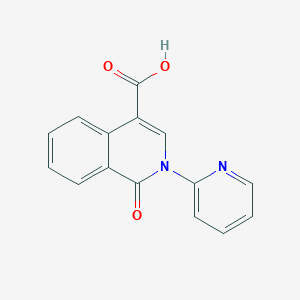

![2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1453544.png)
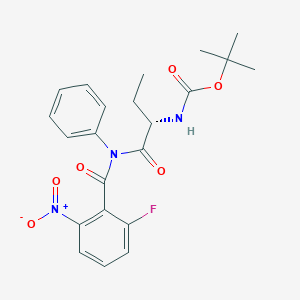
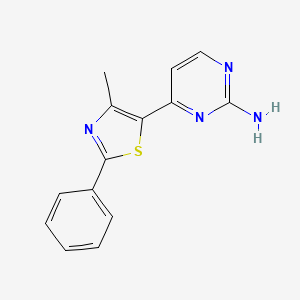
![{[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}methylamine](/img/structure/B1453551.png)
amine](/img/structure/B1453553.png)
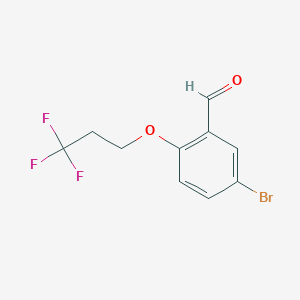
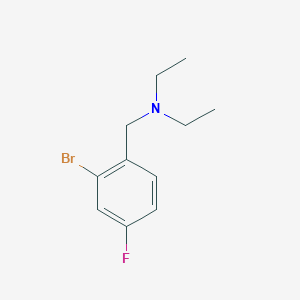
![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1453557.png)
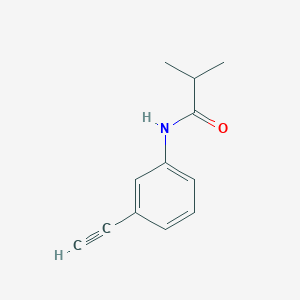
![N-[(4-bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1453561.png)
